quinoxaline-2,3-dicarbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinoxaline-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4N4/c11-5-9-10(6-12)14-8-4-2-1-3-7(8)13-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFPGENYYFVBPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303741 | |
| Record name | 2,3-Dicyanoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17132-92-2 | |
| Record name | 2,3-Quinoxalinedicarbonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160871 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dicyanoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Quinoxaline Scaffolds in Contemporary Chemical and Biological Sciences
The quinoxaline (B1680401) scaffold, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a privileged structure in medicinal chemistry and materials science. vulcanchem.com Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. vulcanchem.comCurrent time information in Bangalore, IN. The unique structural features of quinoxalines allow them to interact with various biomolecules, making them a valuable framework for the design of new therapeutic agents. Current time information in Bangalore, IN.
The versatility of the quinoxaline ring system also extends to materials science, where its electron-accepting nature is harnessed in the development of organic electronics. acs.org Quinoxaline-containing compounds have been investigated for their applications in organic light-emitting diodes (OLEDs), organic solar cells, and as fluorescent sensors. acs.orgresearchgate.net The ability to readily modify the quinoxaline core allows for the fine-tuning of its electronic and photophysical properties to suit specific applications.
Overview of Dicarbonitrile Functionalization in Heterocyclic Compound Research
The introduction of dicarbonitrile (-CN) groups onto a heterocyclic core, such as quinoxaline (B1680401), significantly influences the compound's chemical and physical properties. Nitrile groups are strong electron-withdrawing groups, which can profoundly impact the electronic characteristics of the molecule. This functionalization is a key strategy in the design of electron-acceptor materials for use in organic electronics. beilstein-journals.orgnih.gov
The dicarbonitrile moiety can also serve as a versatile synthetic handle for further chemical transformations. The nitrile groups can be converted into a variety of other functional groups, providing a pathway to a diverse range of derivatives with tailored properties. For instance, dicarbonitrile compounds can be used as precursors for the synthesis of more complex heterocyclic systems through cyclization reactions. beilstein-journals.org This synthetic flexibility makes dicarbonitrile-functionalized heterocycles valuable building blocks in organic synthesis.
Current Research Landscape and Future Trajectories for Quinoxaline 2,3 Dicarbonitrile Based Systems
Direct Cyclocondensation Approaches
Direct cyclocondensation is a foundational and widely employed strategy for constructing the quinoxaline ring system. This approach typically involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound or its equivalent.
Reactions Involving Diaminomaleonitrile
Diaminomaleonitrile (DAMN) is a key precursor for the synthesis of quinoxaline-2,3-dicarbonitriles. Its reaction with various dicarbonyl compounds provides a direct route to the target molecule and its analogs. For instance, the reaction of diaminomaleonitrile with 2-hydroxy-1,4-naphthoquinone (B1674593) in acetic acid at room temperature yields 6-hydroxy-benzo[f]this compound. sapub.orgrasayanjournal.co.in Similarly, reacting diaminomaleonitrile with phenanthrenequinone (B147406) can produce dibenzo[f,h]this compound. chemicalbook.com
The versatility of this method is further demonstrated by the synthesis of 5,6,9,10-tetrahydrocycloocta[b]pyrazine-2,3-dicarbonitrile from the reaction of 5-cyclooctene-1,2-dione with diaminomaleonitrile. arkat-usa.org Furthermore, the reaction of 2-bromo-4-chloro-1-indanone with diaminomaleonitrile in glacial acetic acid results in the formation of 8-chloro-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile. journals.co.za
A notable example is the synthesis of 5,10-Dioxo-5,10-dihydro-benzo[g]this compound, highlighting the utility of diaminomaleonitrile in creating complex quinoxaline structures. researchgate.net
Condensation with α-Dicarbonyl Precursors
The condensation of o-phenylenediamines with α-dicarbonyl compounds is a classic and highly effective method for quinoxaline synthesis. sapub.org This reaction is often carried out in refluxing ethanol (B145695) or acetic acid. nih.gov For example, the reaction of o-phenylenediamine (B120857) with various α-dicarbonyl derivatives in ethanol under microwave irradiation can produce quinoxalines in high yields with short reaction times. sapub.org
This method's broad applicability is shown in the synthesis of various substituted quinoxalines by reacting the appropriate o-phenylenediamine with different 1,2-dicarbonyl compounds. sapub.org
Utilization of o-Phenylenediamines with Activated Intermediates
The reaction of o-phenylenediamines with activated intermediates, such as α-haloketones, provides another efficient pathway to quinoxalines. For example, 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives can be synthesized by the condensation of the corresponding o-phenylenediamine with 1,4-dibromo-2,3-butanedione. sapub.org
A novel, metal-free, and oxidant-free method involves the DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) mediated reaction of o-phenylenediamines with sulfoxonium ylides. researchgate.net This approach is noted for its economic and environmental advantages, as well as its excellent tolerance for various functional groups. researchgate.net
Catalytic Synthesis Protocols
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of this compound and its derivatives. These protocols can be broadly classified into metal-catalyzed and organocatalyzed reactions.
Metal-Catalyzed Cyclization Reactions
Transition metal catalysts have been extensively explored for the synthesis of quinoxalines. rsc.org These catalysts can facilitate the cyclization reaction under milder conditions and often with higher yields. For instance, palladium and copper chlorides have been used to oxidize alkynes in the presence of o-phenylenediamine to form 2,3-disubstituted quinoxalines. sapub.org
Manganese pincer complexes have also been shown to catalyze the dehydrogenative coupling of 1,2-diaminobenzene with 1,2-diols to produce 2-substituted quinoxalines. acs.org Other metal catalysts, such as those based on iron, cobalt, and titanium, have also been successfully employed in quinoxaline synthesis. frontiersin.org The choice of metal catalyst can influence the reaction conditions and the scope of compatible substrates.
| Catalyst System | Reactants | Conditions | Product | Yield (%) | Reference |
| PdCl2, CuCl2 | Alkynes, o-phenylenediamine | PEG-400, H2O | 2,3-disubstituted quinoxalines | Varies | sapub.org |
| Manganese Pincer Complex | 1,2-diaminobenzene, 1,2-diols | Toluene, 150 °C | 2-substituted quinoxalines | Varies | acs.org |
| FeCl2·4H2O, phenanthroline | (2-aminophenyl)methanols, benzamides | CsOH·H2O, Toluene, 130°C | Quinoxalines | 43-92 | frontiersin.org |
| Co(OAc)2·4H2O | 2-aminoaryl alcohols, nitriles | t-BuOK, tert-AmOH, air, 95°C | Quinoxalines | up to 95 | frontiersin.org |
Organocatalysis in Quinoxaline Dicarbonitrile Synthesis
Organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-based catalysis for quinoxaline synthesis. nih.gov These catalysts are often metal-free, less toxic, and more stable. For example, nitrilotris(methylenephosphonic acid) has been used as an efficient organocatalyst for the reaction of 1,2-diamines with 1,2-dicarbonyl compounds, affording quinoxalines in high yields (80–97%) with short reaction times. nih.gov
Another example is the use of camphor (B46023) sulfonic acid (20 mol%) to catalyze the reaction between o-phenylenediamine and various carbonyl substrates, leading to quinoxaline derivatives in moderate to excellent yields. nih.gov L-proline has also been demonstrated as an effective catalyst for the synthesis of substituted phenyl quinoxaline derivatives from 1,2-phenylenediamines and α-tosyl ketones in dichloromethane (B109758) at room temperature. rasayanjournal.co.in
A novel approach utilizes graphitic carbon nitride nanosheets covalently functionalized with vitamin B1 as a biocompatible heterogeneous organocatalyst for quinoxaline synthesis via the condensation of aryl 1,2-diamines and 1,2-dicarbonyl compounds under solvent-free conditions. nih.govacs.org
| Organocatalyst | Reactants | Conditions | Product | Yield (%) | Reference |
| Nitrilotris(methylenephosphonic acid) | 1,2-diamines, 1,2-dicarbonyl compounds | 5 mol% catalyst | Quinoxalines | 80-97 | nih.gov |
| Camphor sulfonic acid | o-phenylenediamine, carbonyl substrates | 20 mol% catalyst | Quinoxaline derivatives | Moderate to Excellent | nih.gov |
| L-proline | 1,2-phenylenediamines, α-tosyl ketones | Dichloromethane, room temp. | Substituted phenyl quinoxalines | High | rasayanjournal.co.in |
| Vitamin B1 functionalized g-C3N4 | Aryl 1,2-diamines, 1,2-dicarbonyl compounds | Solvent-free, 100 °C | Quinoxalines | Good | nih.govacs.org |
| DBU | o-phenylenediamines, sulfoxonium ylides | Metal-free, oxidant-free | Quinoxalines | Not specified | researchgate.net |
Green and Sustainable Synthetic Methods
The principles of green chemistry, which promote the use of environmentally benign solvents, recyclable catalysts, and energy-efficient conditions, have been increasingly applied to the synthesis of quinoxaline derivatives. nih.govresearchgate.net These methods aim to minimize waste and avoid the use of toxic reagents. researchgate.net
A notable green approach involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. dergipark.org.tr This reaction can be efficiently catalyzed by heterogeneous catalysts such as phosphate-based mineral fertilizers (MAP, DAP, or TSP) at ambient temperature, offering excellent yields and allowing for catalyst recycling for up to six cycles with minimal loss of activity. dergipark.org.tr The use of water as a solvent in these reactions further enhances their green credentials. academie-sciences.fr Zirconium(IV) oxide chloride has also been demonstrated as an effective catalyst for this condensation in water, providing high yields of 2,3-disubstituted quinoxalines under mild conditions. academie-sciences.fr
Microwave irradiation has emerged as a powerful tool in the green synthesis of quinoxaline derivatives, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. acs.org For instance, the synthesis of 3-amino-1,4-dihydroquinoxaline-2-carbonitrile from bromomalononitrile and benzene-1,2-diamine under microwave irradiation proceeds in excellent yield (93%). acs.org This intermediate can be further elaborated to a variety of derivatives, such as thiazolidinones, also using microwave-assisted synthesis, which significantly reduces reaction times and avoids the use of toxic solvents. acs.org
The use of reusable catalysts is a cornerstone of green synthetic strategies. Cellulose (B213188) sulfuric acid has been employed as a recyclable catalyst for the synthesis of quinoxalines, with both ethanol and water being effective solvents. researchgate.net Similarly, copper oxide nanoparticles (CuONPs) prepared using waste orange peel extract serve as a renewable and recyclable catalyst for the formation of quinoxaline and its derivatives. nih.gov This method boasts high yields, a straightforward methodology, and an uncomplicated workup process. nih.gov
| Catalyst/Method | Solvents | Key Advantages |
| Phosphate-based fertilizers (MAP, DAP, TSP) | Ethanol, Water | Ambient temperature, high yields, catalyst recyclability. dergipark.org.tr |
| Zirconium(IV) oxide chloride | Water | Rapid, high yields, green conditions. academie-sciences.fr |
| Microwave irradiation | Ethanol | Shorter reaction times, high yields, reduced waste. acs.org |
| Copper oxide nanoparticles (from orange peel extract) | Not specified | Renewable catalyst, high yields, simple workup. nih.gov |
| Cellulose sulfuric acid | Ethanol, Water | Reusable catalyst, effective in green solvents. researchgate.net |
Oxidative Synthesis Routes
Oxidative methods provide an alternative and often more direct pathway to quinoxaline derivatives, frequently involving the formation of the quinoxaline ring through C-H activation and C-N bond formation.
Regioselective oxidation allows for the specific functionalization of the quinoxaline core. A novel strategy for the synthesis of quinoxaline-2,3-diones involves the acid-promoted self-photocatalyzed regioselective oxidation of quinoxalin-2(1H)-ones at the C-3 position. researchgate.netnih.gov This method utilizes air as a green oxidant and proceeds under mild conditions without the need for external photocatalysts or metal reagents. researchgate.netnih.gov
Another approach involves the oxidation of 1,2,3,4-tetrahydroquinoxalines to form the aromatic quinoxaline ring. thieme-connect.de Similarly, 1,2-dihydroquinoxalines can be readily oxidized to their corresponding quinoxalines using various oxidizing agents. thieme-connect.de The oxidation of quinoxaline itself can lead to different products depending on the oxidant used; peracids yield quinoxaline-1,4-di-N-oxide, while alkaline potassium permanganate (B83412) results in the formation of pyrazine-2,3-dicarboxylic acid. researchgate.net
Dehydrogenative coupling reactions represent an atom-economical approach to constructing the quinoxaline ring system. These reactions involve the formation of C-N bonds with the concomitant loss of hydrogen gas. Manganese pincer complexes have been shown to catalyze the dehydrogenative coupling of 1,2-diaminobenzene with vicinal 1,2-diols to afford quinoxaline derivatives. nih.gov For example, the reaction of 1,2-diaminobenzene and 1,2-butanediol (B146104) in the presence of a manganese catalyst yields 2-ethylquinoxaline (B3350707) in high yield. nih.gov
Visible light-induced C-H/N-H cross-dehydrogenative coupling has also been successfully employed for the synthesis of 3-aminoquinoxalin-2(1H)-ones from quinoxalinones and aliphatic amines, using Eosin Y as a photocatalyst. acs.org More recently, a photoinduced dehydrogenative amination of quinoxalin-2(1H)-ones has been developed using air as the oxidant, offering a greener alternative to methods requiring stoichiometric chemical oxidants. acs.org Additionally, K₂S₂O₈-mediated metal-free radical dehydrogenative cross-coupling reactions have been reported for the synthesis of related quinoline (B57606) derivatives, suggesting potential applicability to quinoxaline synthesis. rsc.org
Derivatization from Precursors
The synthesis of this compound and its analogs can also be achieved through the chemical transformation of pre-existing heterocyclic systems.
Quinoxaline-2,3-dicarboxylic acid anhydride (B1165640) is a versatile precursor for a range of quinoxaline derivatives. mdpi.com It can be synthesized from the corresponding quinoxaline-2,3-dicarboxylic acid by treatment with acetic anhydride. mdpi.com The anhydride readily reacts with nucleophiles. For instance, treatment with various sulfonamides can yield 3-sulfamoylphenylcarbamoylquinoxaline-2-carboxylic acids. mdpi.comscispace.com Furthermore, its reaction with heterocyclic amines, such as 2-aminobenzo[b]thiophenes, in refluxing ethanol leads to the formation of novel substituted quinoxalines. Fusion of the anhydride with these amines can also produce corresponding quinoxaline derivatives. These products can then undergo further cyclization reactions to generate more complex polyheterocyclic systems.
Pyrazine-2,3-dicarbonitrile and its derivatives serve as key intermediates in the synthesis of more complex structures, including those with push-pull characteristics for applications in photoredox catalysis. rsc.orgrsc.org The synthesis often starts from diaminomaleonitrile, which can be converted to 5,6-diaminopyrazine-2,3-dicarbonitrile (B1308424). beilstein-journals.org This intermediate can then be condensed with α-dicarbonyl compounds to form pyrazino[2,3-b]pyrazine-2,3-dicarbonitriles. beilstein-journals.orgbeilstein-journals.org
Substitutions on the pyrazine (B50134) dicarbonitrile ring are a common strategy for tuning the properties of the final molecule. For example, 5,6-dichloropyrazine-2,3-dicarbonitrile can undergo nucleophilic substitution with sodium thiomethoxide to yield 5,6-bis(methylthio)pyrazine-2,3-dicarbonitrile. rsc.org These modifications allow for the synthesis of a diverse library of pyrazine-based compounds with tailored electronic and photophysical properties. rsc.orgrsc.org The condensation of 5,6-diaminopyrazine-2,3-dicarbonitrile with benzil (B1666583), for instance, yields 6,7-diphenylpyrazino[2,3-b]pyrazine-2,3-dicarbonitrile. beilstein-journals.org Furthermore, 5,10-dihydropyrazino[2,3-b]this compound can be oxidized using DDQ to produce pyrazino[2,3-b]this compound. beilstein-journals.orgbeilstein-journals.org
Mechanistic Investigations of Synthesis Pathways
The synthesis of this compound and its derivatives is underpinned by complex reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. This section delves into the mechanistic details of dicarbonitrile formation and the profound influence of catalysts and reaction parameters on the synthetic outcomes.
Elucidation of Reaction Mechanisms for Dicarbonitrile Formation
The primary and most traditional method for constructing the quinoxaline framework involves the acid-catalyzed condensation of a benzene-1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netsapub.org The mechanism for this core reaction provides the foundation for understanding the formation of more complex derivatives.
A plausible reaction mechanism involves the following key steps: researchgate.netijrar.org
Activation of the Carbonyl Group: The reaction is typically initiated by an acid catalyst, such as camphorsulfonic acid (CSA) or polymer-supported sulphanilic acid. researchgate.netijrar.org The catalyst protonates one of the carbonyl groups of the 1,2-dicarbonyl compound. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack: One of the amino groups of the o-phenylenediamine acts as a nucleophile, attacking the activated carbonyl carbon. This step results in the formation of an amino-alcohol intermediate.
Dehydration and Imine Formation: The intermediate undergoes dehydration, losing a molecule of water to form a Schiff base (imine) intermediate.
Intramolecular Cyclization: The second amino group of the diamine then attacks the remaining carbonyl group in an intramolecular fashion.
Final Dehydration: A second dehydration step occurs, leading to the formation of the stable, aromatic pyrazine ring of the quinoxaline system. researchgate.netijrar.org
For the specific synthesis of This compound , a key method involves the reaction of benzene-1,2-diamine with diiminosuccinonitrile (B1215917) (DISN). The mechanism and final product of this reaction are highly dependent on the acidity of the reaction medium. thieme-connect.de
Under neutral conditions , the reaction yields quinoxaline-2,3-diamine.
With an acid catalyst , the product is 3-aminoquinoxaline-2-carbonitrile.
Under strongly acidic conditions , the reaction proceeds to form the target compound, This compound . thieme-connect.de
This selectivity suggests a stepwise mechanism where the initial condensation forms an intermediate that can either retain its amino groups or undergo further transformation to nitriles depending on the proton availability. In strongly acidic media, the amino groups of the intermediate are likely protonated, facilitating their elimination and the formation of the stable dinitrile structure.
Influence of Catalysts and Reaction Conditions on Product Selectivity
The choice of catalyst and the specific reaction conditions are paramount in directing the synthesis towards the desired quinoxaline derivative with high selectivity and yield. A wide array of catalysts, from simple acids to complex organocatalysts and heterogeneous systems, have been employed.
Influence of Catalysts:
Catalysts not only accelerate the rate of reaction but also significantly influence its course and efficiency, often enabling milder reaction conditions.
Acid Catalysts: Strong acids like sulfuric acid have been traditionally used, often requiring high temperatures and reflux conditions. Organocatalysts such as camphorsulfonic acid (CSA) have been shown to be highly effective, allowing the reaction to proceed efficiently at room temperature with excellent yields. ijrar.org
Heterogeneous Catalysts: To enhance sustainability and simplify purification, heterogeneous catalysts have been developed. Polymer-supported sulphanilic acid and various phosphate-based mineral fertilizers (MAP, DAP, TSP) have proven to be effective, recyclable catalysts for quinoxaline synthesis at ambient temperatures. researchgate.netdergipark.org.tr These solid catalysts can be easily removed from the reaction mixture by simple filtration. dergipark.org.tr
Metal Catalysts: While the core condensation often relies on acid catalysis, metal catalysts like CuI and NiBr₂ are used in other synthetic routes to quinoxalines, such as those involving C-N bond formation from different precursors. organic-chemistry.org
The following table summarizes the impact of different catalysts on the synthesis of 2,3-diphenylquinoxaline (B159395), a representative analogue.
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Camphorsulfonic Acid (CSA) | Ethanol | Room Temp. | 2 | 98 | ijrar.org |
| Monoammonium Phosphate (MAP) | Ethanol | Room Temp. | 0.25 | 98 | dergipark.org.tr |
| Diammonium Phosphate (DAP) | Ethanol | Room Temp. | 0.25 | 98 | dergipark.org.tr |
| Triple Superphosphate (TSP) | Ethanol | Room Temp. | 0.33 | 98 | dergipark.org.tr |
| No Catalyst | Ethanol | Room Temp. | 24 | <5 | dergipark.org.tr |
Interactive Data Table
Influence of Reaction Conditions:
Beyond the catalyst, other parameters critically affect the reaction outcome.
Solvent: The choice of solvent can impact reaction rates and yields. For the CSA-catalyzed synthesis of 2,3-diphenylquinoxaline, ethanol was found to be the optimal solvent compared to methanol (B129727), acetonitrile, or an ethanol/water mixture. ijrar.org
Temperature: Many modern catalytic systems, including those using organocatalysts and phosphate-based fertilizers, have successfully lowered the required reaction temperature to ambient conditions, which is a significant advantage for energy efficiency and sustainability. ijrar.orgdergipark.org.tr
Substituents: In reactions involving unsymmetrically substituted benzene-1,2-diamines, the electronic properties of the substituents can influence the regioselectivity of the condensation. The nature and position of the substituent affect the relative nucleophilicity of the two amino groups, which in turn determines the ratio of the resulting isomeric products. thieme-connect.de For instance, with a methyl group on the diamine, the two amino groups have similar reactivity, leading to a nearly 1:1 mixture of isomers. thieme-connect.de In contrast, a strongly electron-withdrawing group like a nitro group can lead to the formation of a single, specific isomer. thieme-connect.de
Strategies for Core Structure Modification
Modification of the this compound core is a key strategy for modulating its fundamental chemical and physical characteristics. Introducing substituents and constructing fused ring systems are two primary approaches to achieve this.
Introduction of Substituents for Modulating Reactivity and Electronic Properties
The introduction of substituents onto the benzene (B151609) ring of the this compound core significantly influences its reactivity and electronic properties. thieme-connect.de Electron-donating groups enhance the electron density of the aromatic system, which can facilitate electrophilic substitution reactions. thieme-connect.de Conversely, electron-withdrawing groups decrease the electron density, making the quinoxaline core more susceptible to nucleophilic attack.
The nature and position of these substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the band gap of the molecule. For instance, increasing the donor and acceptor strengths of substituents leads to a bathochromic shift in the absorption and emission spectra. acs.org This principle is fundamental in designing materials with specific optical and electronic properties for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). frontiersin.orgnih.gov
Furthermore, the presence of certain functional groups can direct the course of subsequent reactions. For example, the strategic placement of a carboxylic acid group can influence the stability of the molecule in different chemical environments, a critical factor in the development of materials for applications like redox flow batteries. nsf.gov
Interactive Data Table: Effect of Substituents on Quinoxaline Properties
| Substituent | Position | Effect on Reactivity | Effect on Electronic Properties | Reference |
|---|---|---|---|---|
| -CH3 | 2,3 | Can influence tautomerization in the reduced form. | Affects stability in redox applications. | nsf.gov |
| -COOH | 6 | Increases stability against tautomerization. | Improves performance in aqueous organic redox flow batteries. | nsf.gov |
| Diarylamine | Varies | Enables further functionalization. | Tunable emission from bluish-green to orange. | acs.org |
| Trifluoromethyl | Varies | Can enhance biological activity. | Contributes to potential anticancer and antimicrobial effects. | nih.gov |
Annulation Reactions to Construct Fused Polyheterocyclic Systems
Annulation, or ring-forming, reactions are powerful tools for extending the π-conjugated system of this compound, leading to the formation of polyheterocyclic structures with novel properties. These reactions involve the construction of additional rings fused to the quinoxaline core. sapub.orgrsc.org
One common strategy involves the condensation of a substituted o-phenylenediamine with a suitable dicarbonyl compound to first form a substituted quinoxaline, which can then undergo further cyclization. nih.gov For example, the reaction of 2,3-dichloroquinoxaline (B139996) with terminal alkynes, followed by hydrolysis and cyclization, yields furo[2,3-b]quinoxaline (B11915687) derivatives. arkat-usa.org Similarly, the reaction of o-phenylenediamines with ninhydrin (B49086) produces indeno[1,2-b]quinoxalines. rsc.orgsemanticscholar.org
These fused systems often exhibit unique photophysical and electronic properties. The extension of the π-system can lead to red-shifted absorption and emission spectra, making them suitable for applications in organic electronics and as fluorescent probes. beilstein-journals.org The specific type of fused ring and the substituents present can be tailored to fine-tune these properties. For instance, the synthesis of spiro-indeno[1,2-b]quinoxalines through multicomponent reactions allows for the creation of complex three-dimensional structures with potential biological activities. rsc.org
Interactive Data Table: Annulation Reactions for Fused Quinoxaline Systems
| Reactants | Reaction Type | Fused System Formed | Reference |
|---|---|---|---|
| 2,3-Dichloroquinoxaline, Terminal Alkynes | Palladium-Copper Catalysis, Hydrolysis, Cyclization | Furo[2,3-b]quinoxaline | arkat-usa.org |
| o-Phenylenediamine, Ninhydrin | Condensation | Indeno[1,2-b]quinoxaline | rsc.orgsemanticscholar.org |
| Indeno[1,2-b]quinoxalin-11-one, DMAD, N-heterocycles | Three-component reaction | Spiroindenoquinoxaline-lactones | rsc.org |
| 2-Aroyl D-A Cyclopropanes, o-Benzenediamines | Annulation via C-C bond cleavage | 2-Aryl-3-benzylquinoxalines | acs.org |
Transformations of Nitrile Functionalities
The two nitrile groups at the 2- and 3-positions of the quinoxaline core are highly reactive and offer a gateway to a wide range of chemical transformations. These reactions allow for the introduction of new functional groups and the construction of novel heterocyclic rings.
Nucleophilic Additions to the Nitrile Groups
The electron-withdrawing nature of the quinoxaline ring system activates the nitrile groups towards nucleophilic attack. A variety of nucleophiles can add to the carbon-nitrogen triple bond, leading to a diverse array of functionalized quinoxaline derivatives.
For example, the reaction of this compound with nucleophiles can lead to the formation of new heterocyclic rings. This reactivity is central to creating more complex molecular structures from the relatively simple dinitrile starting material. The specific outcome of the reaction often depends on the nature of the nucleophile and the reaction conditions.
Cyclization Reactions Involving Dinitrile Moieties
The adjacent dinitrile moieties in this compound are ideally positioned to participate in cyclization reactions, leading to the formation of new fused heterocyclic rings. These reactions are a powerful tool for creating complex, polycyclic aromatic systems with unique electronic and photophysical properties.
One notable example is the reaction of this compound with N-acylhydrazines, which can lead to the formation of pyrrolo[3,4-b]pyridine derivatives. The intramolecular cyclization is driven by the formation of a stable, fused aromatic system. Such reactions significantly expand the structural diversity of quinoxaline-based compounds.
Synthesis of Polymeric and Supramolecular Architectures Incorporating Quinoxaline Dicarbonitrile Units
The unique electronic properties and rigid structure of the this compound unit make it an attractive building block for the construction of polymers and supramolecular assemblies. frontiersin.orgnih.gov These materials often exhibit interesting optical, electronic, and self-assembly properties.
Donor-acceptor (D-A) type conjugated polymers have been synthesized by incorporating the electron-deficient quinoxaline unit with various electron-rich donor units. frontiersin.orgnih.govfrontiersin.org For example, Stille coupling polymerization of a thiophene-substituted quinoxaline with an indacenodithiophene (IDT) donor unit has yielded polymers with strong intramolecular charge transfer (ICT) effects. frontiersin.orgnih.gov These polymers are promising materials for organic field-effect transistors (OFETs), exhibiting good charge carrier mobility. frontiersin.orgnih.gov The properties of these polymers, such as their absorption spectra and energy levels, can be tuned by altering the donor and acceptor units. mdpi.com
In the realm of supramolecular chemistry, quinoxaline dicarbonitrile derivatives have been utilized to construct organized assemblies through non-covalent interactions. For instance, the ability of related dihydropyrazinoquinoxaline-diones to form hydrogen-bonded networks highlights the potential for creating highly ordered structures. beilstein-journals.orgbeilstein-journals.orgnih.gov Furthermore, metal complexes of quinoxaline dicarbonitrile derivatives have been synthesized, leading to the formation of coordination polymers and other supramolecular architectures with interesting structural and photoluminescent properties. isca.me
Interactive Data Table: Polymeric and Supramolecular Architectures
| Architecture Type | Monomers/Building Blocks | Synthesis Method | Key Properties/Applications | Reference |
|---|---|---|---|---|
| Donor-Acceptor Polymer | Quinoxaline (acceptor), Indacenodithiophene (donor) | Stille Coupling | Strong ICT, p-type semiconductor for OFETs. | frontiersin.orgnih.gov |
| Conjugated Copolymers | Quinoxalino[2′,3′:9,10]phenanthro[4,5-abc]phenazine (acceptor), Benzodithiophene and ProDOT-decyl2 (donors) | Stille Coupling | Tunable optical and electrochromic properties. | mdpi.com |
| Coordination Polymers | Dipyrido[f,h]quinoxaline-6,7-dicarbonitrile, Zn(II) or Sn(IV) salts | Coordination Chemistry | Defined supramolecular interaction patterns. | isca.me |
Advanced Research Applications of Quinoxaline 2,3 Dicarbonitrile and Its Derivatives
Biological Activity Research
The inherent chemical properties of the quinoxaline (B1680401) ring system allow for extensive functionalization, leading to a diverse library of derivatives with significant biological activities. researchgate.netjournalijbcrr.com Researchers have focused on synthesizing and evaluating these compounds for various therapeutic applications, with notable progress in virology and oncology. nih.govnih.gov
Quinoxaline derivatives have emerged as a promising class of antiviral agents, with broad-spectrum activity against numerous viruses. nih.govnih.gov Their planar, polyaromatic structure makes them suitable for interacting with biological macromolecules, including key components of the viral life cycle. nih.govnih.gov Research has explored their potential as inhibitors against respiratory pathogens, coronaviruses, and influenza viruses. nih.govjournalijbcrr.com
The antiviral action of quinoxaline derivatives is often multifaceted, involving the disruption of critical viral and host-cell pathways necessary for viral replication. One key mechanism involves targeting the early stages of viral infection, such as attachment, entry, or uncoating. For instance, certain quinoxaline derivatives have been shown to insert into hydrophobic pockets on viral capsid proteins, inducing conformational changes that prevent the release of the viral genome into the host cell. nih.gov
Another significant inhibitory pathway is the disruption of viral egress. This process is crucial for the spread of virions from an infected cell to new host cells. Studies on quinoxaline-2-mercapto-acetyl-urea analogues have demonstrated their ability to inhibit the budding of Marburg and Ebola viruses by targeting highly conserved motifs in the viral matrix protein that are essential for its interaction with host cell machinery. nih.gov Furthermore, some derivatives impede the activation of host signaling pathways, such as NF-κB, which are often exploited by viruses to facilitate their replication. nih.gov
A primary strategy in the development of quinoxaline-based antivirals is the direct targeting of specific viral proteins. The nucleocapsid (N) protein of coronaviruses, which is essential for packaging the viral RNA genome, has been identified as a key target. nih.gov In silico screening and subsequent experimental studies have highlighted compounds like 5,10-Dioxo-5,10-dihydro-benzo[g]quinoxaline-2,3-dicarbonitrile as potential agents that target the coronavirus nucleocapsid protein. nih.gov
Similarly, the highly conserved NS1 protein of the influenza virus is another valuable target for therapeutic intervention. nih.gov The planar structure of quinoxaline derivatives allows them to fit into cavities on the NS1 protein's RNA-binding domain, blocking its function and thereby inhibiting viral replication. nih.gov The interaction between the SARS-CoV nucleocapsid protein and human Cyclophilin A (CypA), a host protein, can also be inhibited by quinoxaline derivatives, representing another avenue for antiviral treatment. nih.gov
Table 1: Selected Quinoxaline Derivatives and their Antiviral Activity
| Compound/Derivative Class | Target Virus/Protein | Reported Activity/Finding |
| 5,10-Dioxo-5,10-dihydro-benzo[g]this compound | Coronavirus Nucleocapsid Protein | Identified as a potential agent targeting the N protein through in silico screening. nih.gov |
| Indolo[2,3-b]quinoxaline hybrid (11-b) | Influenza H1N1 | Exhibited an IC₅₀ of 0.2164 μM with minimal cell toxicity. nih.gov |
| 2,3,6-substituted quinoxalines (bis-2-furyl substitution) | Influenza NS1A Protein | Showed good activity (IC₅₀ of 3.5 to 6.2 µM) by binding to the RNA-binding domain. nih.gov |
| Quinoxaline-2-mercapto-acetyl-urea analogues | Marburg and Ebola Viruses | Demonstrated strong inhibition of viral egress in VLP budding assays. nih.gov |
The application of quinoxaline derivatives in oncology is a rapidly expanding field. wisdomlib.orgsapub.org These compounds exhibit significant cytotoxic effects against various cancer cell lines, and their mechanisms of action are diverse, ranging from the induction of apoptosis to the inhibition of key enzymes involved in tumor growth and survival. ekb.egnih.gov
Solid tumors are frequently characterized by regions of low oxygen, or hypoxia, which contributes to resistance against conventional chemotherapy and radiotherapy. plos.orgfrontiersin.org This unique feature of the tumor microenvironment can be exploited by using hypoxia-activated prodrugs (HAPs). frontiersin.orgresearchgate.net HAPs are inactive compounds that are selectively converted into potent cytotoxic agents by reductive enzymes present in hypoxic cells. dovepress.com
This compound's parent scaffold is central to a class of HAPs known as quinoxaline 1,4-di-N-oxides. nih.govnih.gov These compounds are selectively activated under hypoxic conditions to generate toxic metabolites that cause cell death. nih.gov Research has shown that derivatives of 3-aryl-2-quinoxaline-carbonitrile-1,4-di-N-oxide display potent hypoxic cytotoxic activity, in some cases significantly exceeding that of the benchmark HAP, tirapazamine. nih.govnih.gov For example, certain derivatives exhibit a hypoxic cytotoxicity ratio (HCR)—the ratio of toxicity under hypoxic versus aerobic conditions—of over 200, compared to an HCR of 75 for tirapazamine. nih.gov The potency and selectivity of these compounds can be finely tuned by modifying substituents on the quinoxaline core. nih.govnih.gov
Table 2: Hypoxic Cytotoxicity of Selected Quinoxaline-2-carbonitrile 1,4-di-N-oxide Derivatives
| Compound | Cell Line | Potency (IC₅₀ in µM under hypoxia) | Hypoxic Cytotoxicity Ratio (HCR) |
| 7-(4-nitrophenyl)-2-quinoxalinecarbonitrile 1,4-di-N-oxide (5k) | V79 | Potent; 150-fold more potent than tirapazamine | ≥ 200 |
| 7-chloro-3-[[(N,N-dimethylamino)propyl]amino]-2-quinoxalinecarbonitrile 1,4-di-N-oxide (10b) | V79 | 0.4 | 250 |
| 7-trifluoromethyl-3-[[(N,N-dimethylamino)propyl]amino]-2-quinoxalinecarbonitrile 1,4-di-N-oxide (10f) | V79 | 0.3 | 340 |
| 7-methyl-3-(3-chlorophenyl)-quinoxaline-2-carbonitrile 1,4-dioxide (9h) | Various (BEL-7402, HepG2, etc.) | 0.31 to 3.16 | High selectivity reported |
Data sourced from studies on V79 hamster lung cells and various human cancer cell lines. nih.govnih.gov
A modern approach in cancer therapy is the development of multi-target agents that can simultaneously inhibit several pathways crucial for tumor progression. researchgate.net This strategy can potentially lead to synergistic antitumor effects and overcome drug resistance. frontiersin.org The quinoxaline scaffold is well-suited for the design of such multi-target agents. researchgate.net
Studies have shown that 2-aminoimidazole–linked quinoxaline Schiff bases exhibit potent antiproliferative activity against multiple cancer cell lines, such as HCT-116 (colon) and SKOV3 (ovarian). researchgate.net For example, one derivative demonstrated 82.3% inhibition against SKOV3 cells and 69.0% against HCT-116 cells. researchgate.net The ability of these compounds to act on multiple fronts suggests their potential as broad-spectrum chemotherapy agents. researchgate.net Further research into fused quinoxaline systems, such as researchgate.netwisdomlib.orgsapub.orgtriazolo[4,3-a]quinoxalines, has identified potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of tumor angiogenesis, in addition to their direct cytotoxic effects on cancer cells. nih.govresearchgate.net
Antimicrobial Activity Investigations
The quest for new antimicrobial agents is a critical area of research, and quinoxaline derivatives have emerged as promising candidates. wisdomlib.org Studies have shown that these compounds exhibit a broad spectrum of activity against various microbial strains.
The synthesis of novel quinoxaline derivatives is an active area of investigation. wisdomlib.org One common method involves the reaction of o-phenylenediamine (B120857) with α-dicarbonyl compounds. sapub.org For instance, reacting 5-substituted orthophenylene diamines with benzil (B1666583) in methanol (B129727) has been a successful strategy. wisdomlib.org Another approach involves the alkylation of 6-chloroquinoxaline-2,3(1H, 4H)-dione and 6-nitroquinoxaline-2,3(1H, 4H)-dione under phase transfer catalysis conditions.
The antimicrobial efficacy of these synthesized compounds is typically evaluated in vitro using methods like the agar (B569324) plate disc diffusion method. nih.gov This technique allows for the determination of the zone of inhibition, which indicates the effectiveness of the compound against specific microorganisms. wisdomlib.org Common test subjects include Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, and fungi such as Candida albicans. nih.govarcjournals.orgscholarsresearchlibrary.com
Research has demonstrated that the antimicrobial activity of quinoxaline derivatives can be significant. For example, certain 2,3-diphenyl quinoxaline-1,4-di-N-oxide derivatives have shown considerable in-vitro antimicrobial effects. wisdomlib.org Some compounds have exhibited potent activity against Staphylococcus aureus with inhibition zones ranging from 12-18 mm, and against Candida albicans with inhibition zones of 13-18.5 mm. arcjournals.org In another study, compound 5k displayed good antibacterial activity against Acidovorax citrulli, while compounds 5j and 5t were highly effective against the fungus Rhizoctonia solani. rsc.org The activity of these compounds is often influenced by the nature of the substituents on the quinoxaline ring. researchgate.net For instance, nitro-substituted derivatives of 1,4-dithiino[2,3-b]quinoxaline-2,3-dicarbonitriles have demonstrated the highest levels of antifungal activity. researchgate.net
| Compound Type | Test Organism | Key Findings | Reference |
|---|---|---|---|
| 2,3-diphenyl quinoxaline-1,4-di-N-oxide derivatives | Gram-positive and Gram-negative bacteria, Fungi | Significant in-vitro antimicrobial activity. | wisdomlib.org |
| Substituted quinoxaline derivatives | Staphylococcus aureus, Candida albicans | Inhibition zones of 12-18 mm against S. aureus and 13-18.5 mm against C. albicans. | arcjournals.org |
| Quinoxaline derivative 5k | Acidovorax citrulli | Good antibacterial activity. | rsc.org |
| Quinoxaline derivatives 5j and 5t | Rhizoctonia solani | Potent anti-RS activity with EC50 values of 8.54 and 12.01 μg mL−1, respectively. | rsc.org |
| Nitro-substituted 1,4-dithiino[2,3-b]quinoxaline-2,3-dicarbonitriles | Fungi | Highest levels of antifungal activity among the tested derivatives. | researchgate.net |
Enzyme Inhibition and Receptor Binding Studies
Quinoxaline derivatives are actively being investigated for their potential as enzyme inhibitors, a property that underpins many therapeutic strategies. Their ability to interact with the active sites of specific enzymes makes them attractive candidates for drug development.
One area of focus is their role as kinase inhibitors. For example, certain quinoxaline derivatives have been identified as potent inhibitors of apoptosis signal-regulated kinase 1 (ASK1), a target for diseases like non-alcoholic steatohepatitis. tandfonline.com One such derivative, 26e, demonstrated an IC50 value of 30.17 nM against ASK1. tandfonline.com Other studies have explored their potential as dual inhibitors of Pim-1 and Pim-2 kinases, which are implicated in certain cancers. mdpi.com Compounds 5c and 5e were identified as submicromolar inhibitors of both Pim-1 and Pim-2. mdpi.com
Furthermore, quinoxaline derivatives have shown promise as inhibitors of other enzymes, such as cyclooxygenase (COX). Novel derivatives have been synthesized and evaluated for their dual inhibitory activity against epidermal growth factor receptor (EGFR) and COX-2. rsc.orgrsc.org Compounds 4a and 13, for instance, were the most active EGFR inhibitors with IC50 values of 0.3 and 0.4 μM, respectively. rsc.org In terms of COX-2 inhibition, compound 13 was the most potent, with an IC50 of 0.45 μM. rsc.org
The inhibitory potential of quinoxaline derivatives also extends to enzymes relevant to Alzheimer's disease. tandfonline.com Research into multi-target quinoxaline derivatives has revealed inhibitory activities against both acetylcholinesterase (AChE) and β-secretase (BACE-1). tandfonline.com Compounds 4f, 4k, and 4l were particularly effective against AChE, with IC50 values of 0.026 ± 0.001, 0.029 ± 0.001, and 0.037 ± 0.001 µM, respectively. tandfonline.com
| Compound/Derivative | Target Enzyme/Receptor | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Derivative 26e | Apoptosis signal-regulated kinase 1 (ASK1) | 30.17 nM | tandfonline.com |
| Compound 5c | Pim-1/Pim-2 Kinase | Submicromolar | mdpi.com |
| Compound 5e | Pim-1/Pim-2 Kinase | Submicromolar | mdpi.com |
| Compound 4a | Epidermal Growth Factor Receptor (EGFR) | 0.3 µM | rsc.org |
| Compound 13 | Epidermal Growth Factor Receptor (EGFR) | 0.4 µM | rsc.org |
| Compound 13 | Cyclooxygenase-2 (COX-2) | 0.45 µM | rsc.org |
| Compound 4f | Acetylcholinesterase (AChE) | 0.026 ± 0.001 µM | tandfonline.com |
| Compound 4k | Acetylcholinesterase (AChE) | 0.029 ± 0.001 µM | tandfonline.com |
| Compound 4l | Acetylcholinesterase (AChE) | 0.037 ± 0.001 µM | tandfonline.com |
Materials Science and Optoelectronic Applications
The versatile electronic properties of quinoxaline derivatives have positioned them as key materials in the advancement of organic electronics and optoelectronics. beilstein-journals.orgnih.gov Their structural diversity allows for the fine-tuning of their electronic and optical characteristics, making them suitable for a wide array of applications. beilstein-journals.org
Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Characteristics
Quinoxaline derivatives are increasingly utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs) due to their excellent electroluminescent properties. google.com These compounds can function as host or guest materials in the emitting layer, as well as materials for the hole transporting and electron transporting layers. google.com The rigid structure of quinoxaline derivatives contributes to a higher glass transition temperature (Tg) and improved thermal stability, which are crucial for the longevity and performance of OLED devices. google.com
Research has explored the use of various quinoxaline-based materials in OLEDs. For instance, a bipolar donor-acceptor-donor (D-A-D) type quinoxaline derivative, 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ), has been synthesized and employed as a yellow host material in phosphorescent OLEDs (PHOLEDs), demonstrating both good electron and hole transport properties. researchgate.net Furthermore, donor-decorated quinoxaline-based aggregates have been developed for deep-red to near-infrared (NIR) solution-processed OLEDs. rsc.org A device using 4DMAC-TPPQ as the emitter showed electroluminescence at 685 nm with a maximum external quantum efficiency (EQEmax) of 0.3%, while a device with 4PXZ-TPPQ emitted at 780 nm with an EQEmax of 0.04%. rsc.org
Organic Semiconductors and Charge Transport Phenomena
The inherent charge transport capabilities of quinoxaline derivatives make them promising candidates for organic semiconductors. beilstein-journals.org Their molecular structure can be readily modified to optimize charge mobility and energy levels for specific electronic devices. beilstein-journals.org
Quinoxaline-based materials have been investigated for their performance in Organic Field-Effect Transistors (OFETs). A novel alternating donor-acceptor polymer, PQ1, synthesized from quinoxaline and indacenodithiophene (IDT), exhibited p-type charge transport behavior with a hole mobility of up to 0.12 cm² V⁻¹ s⁻¹. frontiersin.org This high mobility is attributed to a strong intramolecular charge transfer (ICT) effect and good molecular aggregation. frontiersin.org Another study on extended quinoxaline derivatives reported even higher mobilities of 0.47 cm² V⁻¹ s⁻¹ and 0.99 cm² V⁻¹ s⁻¹. rsc.org
The introduction of dicarbonitrile groups at the 6,7-positions of 2,3-diphenylquinoxaline (B159395) enhances its electron-withdrawing nature, making it a suitable n-type semiconductor. The planar aromatic system and extended π-conjugation in these derivatives are ideal for facilitating charge transport in thin films.
| Quinoxaline-Based Material | Device Application | Key Performance Metric | Reference |
|---|---|---|---|
| Polymer PQ1 (quinoxaline-indacenodithiophene) | Organic Field-Effect Transistor (OFET) | Hole mobility up to 0.12 cm² V⁻¹ s⁻¹ | frontiersin.org |
| Extended quinoxaline derivatives | Field-Effect Transistor (FET) | Mobilities of 0.47 cm² V⁻¹ s⁻¹ and 0.99 cm² V⁻¹ s⁻¹ | rsc.org |
| 2,3-Diphenyl-5,8-bis(5-phenylthiophen-2-yl) quinoxaline | Organic Thin-Film Transistor (OTFT) | Hole mobility of 2.6 × 10⁻⁵ cm²/Vs (solution processed) and 1.9 × 10⁻⁴ cm²/Vs (vacuum deposited) | researchgate.net |
Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Performance Assessment
Quinoxaline derivatives have emerged as highly effective sensitizers in Dye-Sensitized Solar Cells (DSSCs), a promising technology for converting solar energy into electricity. acs.orgacs.org Their strong electron-accepting nature and tunable energy levels make them ideal for this application. acs.org
The performance of DSSCs is significantly influenced by the molecular structure of the quinoxaline-based dye. Researchers have synthesized novel quinoxaline-based organic sensitizers with different conjugation pathways. For example, a study comparing a "vertical" (RC-21) and a "horizontal" (RC-22) conjugation between a triphenylamine (B166846) donor and a quinoxaline acceptor found that RC-22 achieved a higher power conversion efficiency (PCE) of 5.56% compared to 3.30% for RC-21. acs.orgcase.edu
The introduction of quinoxaline as an auxiliary acceptor in D–A−π–A sensitizers has proven to be a successful strategy. acs.org The dye IQ4, which incorporates 2,3-diphenylquinoxaline as an auxiliary acceptor, achieved a high PCE of 9.2%. acs.org The π-linker also plays a crucial role; extending the π-linker can enhance the molar absorption coefficient and red-shift the absorption peak, which is beneficial for light harvesting. acs.org Theoretical studies using Density Functional Theory (DFT) are often employed to predict the electronic and optical properties of new quinoxaline-based dyes, helping to guide the design of more efficient sensitizers. jmaterenvironsci.comwu.ac.th
| Quinoxaline-Based Dye | DSSCs Configuration | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|
| RC-21 | Vertical conjugation | 3.30% | acs.orgcase.edu |
| RC-22 | Horizontal conjugation | 5.56% | acs.orgcase.edu |
| IQ4 | D–A−π–A with 2,3-diphenylquinoxaline auxiliary acceptor | 9.2% | acs.org |
| Dye with 2,3-dioctylquinoxaline spacer | - | 8.20% | researchgate.net |
Design and Synthesis of pH-Indicators and Chemical Sensors
The ability of quinoxaline derivatives to exhibit changes in their optical properties in response to environmental stimuli makes them excellent candidates for the development of chemical sensors and pH indicators. mdpi.com Their sensitivity to changes in pH and the presence of specific metal ions allows for their use in various analytical applications. mdpi.comarabjchem.org
Quinoxaline-based chemosensors have been designed for the selective detection of metal ions. For instance, a novel quinoxaline derivative, 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM), has been synthesized to act as a colorimetric sensor for Fe³⁺ ions and a fluorescent "turn-off" sensor for Cu²⁺ ions. arabjchem.org This sensor demonstrates high selectivity and sensitivity, allowing for the naked-eye detection of Fe³⁺. arabjchem.org Another example is a fluorescent chemosensor based on acenaphtoquinoxaline, which has been developed for the selective detection of Hg²⁺ ions with a detection limit as low as 42 ppb. nih.gov
In the realm of pH sensing, aminoquinoxaline-based dual colorimetric and fluorescent sensors have been created for measuring pH in acidic aqueous solutions (pH 1–5). mdpi.com A "push-pull" quinoxaline, QC1, with electron-donating amino substituents, exhibits shifts in both its absorption and emission bands in response to pH changes. mdpi.com This allows for both spectrophotometric and visual determination of pH. mdpi.com The inherent ability of the quinoxaline heterocycle to change its optical properties upon protonation is a key feature exploited in the design of these pH indicators. mdpi.com
| Quinoxaline-Based Sensor | Target Analyte | Sensing Mechanism | Key Feature | Reference |
|---|---|---|---|---|
| 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM) | Fe³⁺ and Cu²⁺ ions | Colorimetric for Fe³⁺, Fluorescent turn-off for Cu²⁺ | Naked-eye detection of Fe³⁺ | arabjchem.org |
| Acenaphtoquinoxaline-based sensor | Hg²⁺ ions | Fluorescent turn-off | Detection limit of 42 ppb | nih.gov |
| "Push-pull" quinoxaline QC1 | pH (1-5 range) | Dual colorimetric and fluorescent | Shifts in absorption and emission bands | mdpi.com |
Catalysis and Specialized Industrial Applications
The inherent structural and electronic features of this compound and its derivatives make them valuable components in the development of advanced catalytic systems and materials for specialized industrial applications. Their ability to act as versatile ligands and participate in innovative organic reactions underscores their importance in this domain.
Ligands in Metal-Organic Frameworks (MOFs) and Coordination Polymers
This compound and its derivatives are increasingly utilized as organic linkers in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.net These materials are of great interest due to their high porosity, large surface area, and tunable properties, making them suitable for applications in gas storage, separation, and catalysis.
The nitrogen atoms of the quinoxaline ring and the nitrile groups can coordinate with metal ions, leading to the formation of robust and intricate network structures. isca.me For instance, derivatives such as dipyrido[3,2-d:2′,3′-f]quinoxaline (Dpq) and 2,3-di-2-pyridylquinoxaline (Dpdq) have been successfully employed in the hydrothermal synthesis of new Zn(II) metal-organic coordination polymers. rsc.org These complexes exhibit diverse architectures, from one-dimensional chains to three-dimensional frameworks, which are often stabilized by π–π stacking and hydrogen-bonding interactions. rsc.org The resulting MOFs can exhibit interesting properties, such as photoluminescence, which are dependent on the specific structure and the metal-ligand combination. rsc.org
Research has also demonstrated the synthesis of three-dimensional coordination polymers using the dianion of 1,4-dihydro-2,3-quinoxalinedione as a ligand with copper(II) ions. uoa.gr This particular coordination polymer displays a novel topology and exhibits weak antiferromagnetic exchange interactions propagated through the quinoxaline unit. uoa.gr Furthermore, the use of SO3H-functionalized quinoxaline derivatives as ligands has led to the development of heterogeneous catalysts for the synthesis of other quinoxaline compounds, showcasing the versatility of these molecules in creating functional materials. rsc.org
Table 1: Examples of MOFs and Coordination Polymers with Quinoxaline-based Ligands
| Ligand | Metal Ion | Resulting Structure | Key Features/Properties |
| Dipyrido[3,2-d:2′,3′-f]quinoxaline (Dpq) | Zn(II) | 1D chain, 2D network, 3D framework | Photoluminescent rsc.org |
| 2,3-di-2-pyridylquinoxaline (Dpdq) | Zn(II) | 1D chain, 2D network | Stabilized by π–π stacking and hydrogen bonding rsc.org |
| 2,3-dioxyquinoxalinate(-2) | Cu(II) | 3D coordination polymer | Weak antiferromagnetic exchange uoa.gr |
| 2,3-bis(triazol-1-ylmethyl)quinoxaline | Various | Dependent on metal ion and counterion | Fluorescent properties isca.me |
| Quinoxaline-2,3-dione derivatives | Co(II), Ni(II), Cu(II), Cd(II) | Coordination polymers | Strong coordinated bonds between ligand and metal ions uobaghdad.edu.iq |
Role in Novel Organic Transformations and Green Catalysis
Quinoxaline derivatives have emerged as effective catalysts and reagents in a variety of novel organic transformations, with a growing emphasis on green chemistry principles. dergipark.org.tr Their catalytic activity is often attributed to the presence of the nitrogen-containing heterocyclic system, which can activate substrates and facilitate reactions.
One of the key applications is in the synthesis of other heterocyclic compounds. For instance, mineral fertilizers such as MAP, DAP, and TSP have been used as heterogeneous catalysts for the synthesis of quinoxaline derivatives at room temperature in excellent yields. dergipark.org.trmdpi.com This method is environmentally friendly due to the recyclability of the catalyst and the mild reaction conditions. dergipark.org.trmdpi.com Similarly, zirconium(IV) oxide chloride in water has been shown to be an efficient catalyst for the rapid, one-pot synthesis of pyridopyrazines and 2,3-disubstituted quinoxalines, offering a green alternative to traditional methods that often require harsh conditions and toxic reagents. academie-sciences.fr
Furthermore, quinoxaline derivatives themselves can be synthesized through green catalytic methods. For example, the condensation of o-phenylenediamines with α-dicarbonyl compounds can be catalyzed by cellulose (B213188) sulfuric acid, a reusable catalyst, in both ethanol (B145695) and water. researchgate.net The use of microwave irradiation in conjunction with catalysts has also been explored to accelerate the synthesis of quinoxaline derivatives, leading to higher yields in shorter reaction times and with reduced energy consumption. sapub.orgnih.gov For instance, the synthesis of 3-amino-1,4-dihydroquinoxaline-2-carbonitrile from bromomalononitrile and benzene-1,2-diamine under microwave irradiation proceeds in excellent yield. nih.gov
Table 2: Green Catalytic Synthesis Involving Quinoxaline Derivatives
| Reaction Type | Catalyst | Solvent | Key Advantages |
| Synthesis of quinoxaline derivatives | Mineral Fertilizers (MAP, DAP, TSP) | Ethanol | Heterogeneous, recyclable catalyst, room temperature dergipark.org.trmdpi.com |
| Synthesis of pyridopyrazines and quinoxalines | Zirconium(IV) oxide chloride | Water | Green solvent, high yields, rapid reaction academie-sciences.fr |
| Synthesis of quinoxaline derivatives | Cellulose Sulfuric Acid | Ethanol/Water | Reusable catalyst, environmentally friendly solvents researchgate.net |
| Synthesis of 3-amino-1,4-dihydroquinoxaline-2-carbonitrile | Microwave Irradiation | - | High yield, short reaction time nih.gov |
| Condensation to form quinoxalines | Enzymatic catalysis or microwave irradiation | Ethanol | High yield, short reaction time, pure products sapub.org |
Supramolecular Chemistry and Self-Assembly Phenomena
The ability of this compound and its derivatives to engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them excellent building blocks in the field of supramolecular chemistry. These interactions drive the self-assembly of molecules into well-defined, higher-order structures.
Host-Guest Complexation Studies
The electron-deficient aromatic system of certain quinoxaline derivatives makes them suitable hosts for electron-rich guest molecules. The formation of host-guest complexes is driven by a combination of electrostatic interactions, π-π stacking, and hydrogen bonding.
For example, fluorinated syn-bis-quinoxaline molecular tweezers have been synthesized and their host-guest properties investigated. These molecules possess a cavity that can accommodate guest compounds, as demonstrated by the inclusion of a solvent molecule in the crystal structure. While specific binding constants for this compound itself are not widely reported, the general architecture of related quinoxaline scaffolds allows for the accommodation of guest molecules, a principle central to host-guest chemistry.
Hydrogen Bonding Networks and Crystal Engineering
Hydrogen bonding plays a crucial role in the crystal engineering of quinoxaline derivatives, directing the assembly of molecules into predictable and well-ordered solid-state structures. nih.gov The nitrogen atoms of the quinoxaline ring and the nitrile groups can act as hydrogen bond acceptors, while other functional groups on the quinoxaline core can serve as hydrogen bond donors.
In the crystal structures of 1,4-dihydro-2,3-quinoxalinediones, intermolecular hydrogen bonds connect molecules into three-dimensional networks. nih.gov Analysis of these structures reveals a tendency to form specific hydrogen-bonding motifs, such as centrosymmetric dimeric rings and infinite chains. nih.gov These patterns can be influenced by the presence of other functional groups and solvent molecules, allowing for the rational design of crystal structures with desired properties.
The interplay between hydrogen bonding and π-π stacking interactions is also a key feature in the crystal packing of these compounds. For instance, in the ethanol solvate of dipyrido[f,h]quinoxaline-6,7-dicarbonitrile, remarkable π-π stacking leads to a columnar organization of the ligands, with the ethanol solvent molecules located in channels and hydrogen-bonded to the phenanthroline fragment.
Coordination Chemistry with Metal Ions
The coordination of this compound and its derivatives with metal ions is a fundamental aspect of their application in catalysis and materials science. The nitrogen atoms of the quinoxaline ring system are effective coordination sites for a wide range of metal ions.
Numerous studies have reported the synthesis and characterization of metal complexes with quinoxaline-based ligands. rdd.edu.iqnih.gov For example, mononuclear Co(II), Ni(II), Cu(II), and Zn(II) complexes of an unsymmetric Schiff base ligand derived from quinoxalin-2(1H)-one have been synthesized and characterized. nih.gov In these complexes, the Schiff base acts as a tetradentate or tridentate ligand. nih.gov Similarly, mixed ligand complexes of Co(II), Ni(II), Cu(II), and Zn(II) have been prepared using N(2), N(3)-bis(4-nitrophenyl)quinoxaline-2,3-diamine and 1,10-phenanthroline, resulting in complexes with octahedral or distorted octahedral geometries. nih.gov
The coordination mode of the quinoxaline ligand can vary depending on the specific derivative and the metal ion. For instance, in some complexes, the quinoxaline ligand acts as a bidentate chelating agent, while in others, it can bridge multiple metal centers to form coordination polymers. isca.meisca.in The resulting metal complexes often exhibit interesting electronic and magnetic properties, which are influenced by the coordination geometry and the nature of the metal-ligand bond. rsc.org
Table 3: Coordination Complexes of Quinoxaline Derivatives
| Quinoxaline Derivative Ligand | Metal Ion(s) | Coordination Geometry |
| Unsymmetric Schiff base of quinoxalin-2(1H)-one | Co(II), Ni(II), Zn(II) | Tetradentate ONNO donor nih.gov |
| Unsymmetric Schiff base of quinoxalin-2(1H)-one | Cu(II) | Tridentate NNO donor nih.gov |
| N(2), N(3)-bis(4-nitrophenyl)quinoxaline-2,3-diamine | Co(II), Ni(II), Zn(II) | Octahedral nih.gov |
| N(2), N(3)-bis(4-nitrophenyl)quinoxaline-2,3-diamine | Cu(II) | Distorted Octahedral nih.gov |
| Quinoxaline-2,3-dione derivative | Co(II), Ni(II), Cu(II), Cd(II) | Bidentate uobaghdad.edu.iq |
Computational and Theoretical Investigations of Quinoxaline 2,3 Dicarbonitrile Systems
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in elucidating the fundamental electronic characteristics of quinoxaline-2,3-dicarbonitrile and its derivatives. These methods offer a powerful lens to examine molecular orbitals, electronic transitions, and other quantum phenomena that govern the compound's properties.
Density Functional Theory (DFT) for Electronic Structure Elucidation
Density Functional Theory (DFT) has emerged as a primary tool for investigating the electronic structure of quinoxaline (B1680401) systems. researchgate.netbiointerfaceresearch.comjmaterenvironsci.com By approximating the electron density of a molecule, DFT calculations can accurately predict its geometric and electronic properties. biointerfaceresearch.com DFT methods, such as B3LYP, are frequently employed to optimize the molecular geometries and to understand the electronic and photovoltaic effects of quinoxaline derivatives. researchgate.netd-nb.info These calculations have been used to study various aspects, including their application in dye-sensitized solar cells and as corrosion inhibitors. researchgate.netjmaterenvironsci.com
The introduction of dicarbonitrile groups at the 6,7-positions of a quinoxaline ring, for instance, induces strong electron-withdrawing effects that significantly alter the electronic properties and reactivity of the molecule. DFT studies have shown that these nitrile groups can lower the HOMO-LUMO gap, which enhances redox stability in electrochemical applications. Furthermore, the electron-deficient core created by these modifications can facilitate π-π stacking interactions with biological targets like tyrosine residues in enzyme active sites.
Time-Dependent DFT (TD-DFT) for Excited State Properties
To explore the behavior of this compound in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method. wu.ac.thrsc.org TD-DFT allows for the calculation of excitation energies, which correspond to the absorption of light, and provides insights into the nature of electronic transitions. wu.ac.thscience.gov This is particularly valuable for understanding the photophysical properties of these compounds, such as their use in organic light-emitting diodes (OLEDs) and as photosensitizers in solar cells. researchgate.netwu.ac.th
Studies have shown that TD-DFT calculations, often in conjunction with a polarizable continuum model (PCM) to simulate solvent effects, can reliably predict the excitation energies and spectroscopic behavior of quinoxaline derivatives. wu.ac.th The accuracy of these predictions is crucial for designing molecules with specific light-absorbing or emitting properties. rsc.org
Molecular Orbital Analysis (HOMO/LUMO Energy Levels)
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a cornerstone of understanding the electronic behavior of this compound. biointerfaceresearch.comresearchgate.net The energy levels of these frontier molecular orbitals (FMOs) and the gap between them (the HOMO-LUMO gap) are critical determinants of a molecule's reactivity, electronic transitions, and charge transport properties. biointerfaceresearch.comresearchgate.netnih.gov
DFT calculations are routinely used to determine the energies of the HOMO and LUMO. nih.govbeilstein-journals.org For many quinoxaline derivatives, the HOMO is localized on the π-donor parts of the molecule, while the LUMO is delocalized across the entire π-system, often with some localization on the electron-accepting dicyanopyrazine moiety. nih.gov A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited and can participate in charge-transfer processes. biointerfaceresearch.comgrafiati.com The introduction of dicarbonitrile groups has been shown to reduce the HOMO-LUMO gap by 0.8–1.2 eV, enhancing the compound's redox stability.
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Thiophene-Quinoxaline Derivative | -5.32 | -3.23 | 2.09 | vulcanchem.com |
| 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl) thiophen-2-yl)acrylic acid | -5.60 | -3.04 | 2.56 | d-nb.info |
| 2-cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid | -5.83 | -3.16 | 2.67 | d-nb.info |
| N-phenylindolo[2,3-b]quinoxaline (Compound 1) | -6.11 | -1.25 | 4.86 | researchgate.net |
| N-phenylindolo[2,3-b]quinoxaline (Compound 2) | -6.47 | -1.64 | 4.83 | researchgate.net |
Molecular Modeling and Docking Studies
Beyond understanding the intrinsic properties of isolated molecules, computational methods are employed to simulate how this compound and its derivatives interact with their environment, particularly with biological macromolecules.
Simulation of Ligand-Target Interactions in Biological Systems
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. ekb.egacs.org This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. ekb.egtandfonline.com
For quinoxaline derivatives, docking studies have been performed to investigate their binding affinity to various biological targets. ekb.egnih.gov For example, derivatives of 2,3-diphenylquinoxaline (B159395) have been evaluated as tubulin inhibitors, with docking studies helping to rationalize their inhibitory effects. In another study, new 6-chloroquinoxaline (B1265817) derivatives were designed as potential VEGFR-2 inhibitors, and molecular modeling was used to predict their binding affinity to the enzyme's active site. ekb.eg The results of these simulations can guide the synthesis of more potent and selective inhibitors. ekb.egacs.org
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static picture of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the conformational changes and flexibility of both the ligand and the target over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed understanding of the stability of the ligand-protein complex. nih.govmdpi.com
For quinoxaline derivatives, MD simulations have been used to study the stability of their interactions with enzymes. nih.gov By analyzing parameters such as root-mean-square deviation (RMSD), residue flexibility, and hydrogen bonding patterns, researchers can assess the stability of the docked complex. nih.govmdpi.com Conformational analysis, often performed as part of MD simulations, helps to understand the different shapes a molecule can adopt and how these conformations influence its biological activity. chemrxiv.orglongdom.org
Structure-Property Relationship (SPR) Elucidation
The exploration of structure-property relationships (SPR) is fundamental to understanding and predicting the behavior of this compound and its derivatives. By systematically altering the molecular structure and observing the resultant changes in chemical and physical properties, researchers can develop a predictive framework to design novel materials with tailored functionalities.
Correlation of Structural Features with Functional Performance
Computational methods, particularly Density Functional Theory (DFT), have proven invaluable in elucidating the intricate connections between the structural attributes of this compound derivatives and their functional performance in various applications. These studies provide insights into how modifications to the core quinoxaline structure influence properties such as electronic behavior, charge transport, and stability.
The introduction of cyano (-CN) groups and the inherent electron-deficient nature of the pyrazinoquinoxaline system create a molecule with a significantly electron-poor π-system. beilstein-journals.orgnih.gov This electronic characteristic is a key determinant of its properties. Theoretical calculations have predicted low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, around -4.0 eV, which is a desirable trait for n-type semiconductor materials. beilstein-journals.orgnih.gov However, experimental results have shown that despite these promising theoretical predictions, the electron transport characteristics in field-effect transistors (FETs) can be poor. beilstein-journals.orgnih.gov
The thermal stability of dicyanopyrazinoquinoxalines (DCPQs) is influenced by their solid-state packing, which is often characterized by favorable π–π stacking interactions. nih.gov A direct correlation has been observed between the size of the π-surface and thermal stability. Derivatives with larger aromatic systems tend to exhibit greater thermal stability. nih.gov For instance, compounds with extended π-surfaces show 5% weight loss at temperatures as high as 353°C, while those with smaller π-surfaces can start to decompose at temperatures as low as 232°C. nih.gov
The strategic placement of different substituent groups on the quinoxaline ring system allows for the fine-tuning of its electronic and optical properties. For example, the incorporation of triarylamine donors can lead to dipolar compounds with tunable emission colors, ranging from bluish-green to orange, which is significant for applications in organic light-emitting diodes (OLEDs). acs.org Increasing the electron-donating strength of the amine or the electron-accepting strength of the quinoxaline unit results in a bathochromic shift (a shift to longer wavelengths) of the absorption and emission bands. acs.org
In the context of redox flow batteries, DFT modeling has been instrumental in understanding the degradation pathways of quinoxaline derivatives. nsf.gov Studies have shown that the reduced form of some derivatives is susceptible to tautomerization, leading to capacity fade. nsf.gov By identifying the structural and chemical predictors of tautomerization resistance, researchers can design more stable molecules. For example, quinoxaline-2-carboxylic acid has demonstrated a significant increase in stability compared to other derivatives. nsf.gov
Furthermore, computational studies have been employed to predict the electrochemical properties of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives. mdpi.com A strong correlation was found between the computationally predicted and experimentally measured first reduction potentials, indicating that DFT calculations can accurately predict the direction of change in reduction potential upon modification of functional groups. mdpi.com
The table below summarizes the correlation between structural features and functional performance for selected quinoxaline derivatives based on computational and experimental data.
| Derivative Family | Structural Modification | Key Performance Metric | Observed Correlation | Application Context |
| Dicyanopyrazinoquinoxalines (DCPQs) | Extended π-surface | Thermal Stability (TGA 5% weight loss) | Larger π-surface leads to higher thermal stability (e.g., 353°C vs. 232°C). nih.gov | Organic Electronics |
| Triarylamine-Quinoxalines | Increased donor/acceptor strength | Emission Wavelength (Color) | Bathochromic shift with stronger donors/acceptors, tuning emission from blue-green to orange. acs.org | OLEDs |
| Quinoxaline Derivatives | Tautomerization resistance | Capacity Fade in Flow Batteries | Quinoxaline-2-carboxylic acid shows increased stability and reduced capacity fade. nsf.gov | Redox Flow Batteries |
| 3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxides | Varied aryl substituents | First Reduction Potential | Strong correlation between DFT-predicted and experimental values. mdpi.com | Electrochemistry |
Predictive Modeling for the Design of Novel this compound Derivatives
Predictive modeling, leveraging computational chemistry and quantitative structure-property relationship (QSPR) analysis, is a powerful tool for the rational design of new this compound derivatives with desired properties. This approach goes beyond explaining observed phenomena and aims to forecast the performance of yet-to-be-synthesized molecules, thereby accelerating the discovery of novel materials.
DFT and other quantum chemical methods are at the forefront of these predictive efforts. researchgate.nethanyang.ac.kr By calculating key molecular descriptors, such as HOMO-LUMO energy levels, electron affinity, ionization potential, and reorganization energies, researchers can screen virtual libraries of candidate molecules and prioritize those with the most promising characteristics for a specific application. researchgate.net For instance, in the context of organic photovoltaics (OPVs), parameters like the energy gap (ΔE g), short-circuit current density (Jsc), light-harvesting efficiency (LHE), and open-circuit photovoltage (Voc) can be qualitatively predicted to assess the potential of a new dye molecule. researchgate.net
QSPR models establish a mathematical relationship between the molecular structure (represented by calculated descriptors) and an experimentally determined property. hanyang.ac.kr This process typically involves:
Generating a dataset of quinoxaline derivatives with known experimental data.
Calculating a wide range of molecular descriptors for each molecule.
Using statistical methods and machine learning algorithms to select the most relevant descriptors and build a predictive model.
Validating the model using external test sets to ensure its predictive power.
These models can then be used to predict the properties of new, un-synthesized quinoxaline derivatives. For example, QSPR models have been developed to predict the corrosion inhibition efficiency of quinoxaline compounds on mild steel. hanyang.ac.kr These models can then be used to design new derivatives with potentially superior anti-corrosion properties. hanyang.ac.kr
Molecular docking is another predictive tool used to forecast the interaction of quinoxaline derivatives with biological targets, such as enzymes or receptors. ekb.eg This is particularly relevant in drug discovery. For example, docking studies have been used to predict the binding affinity of quinoxaline derivatives to the VEGFR-2 active site, a key target in cancer therapy. ekb.eg Such studies can guide the design of new derivatives with enhanced binding and potentially greater therapeutic efficacy. nih.gov
The integration of these predictive modeling techniques allows for a more targeted and efficient approach to materials and drug discovery. By computationally screening and prioritizing candidates, the time and resources required for experimental synthesis and testing can be significantly reduced.
The following table provides examples of how predictive modeling is applied to the design of novel quinoxaline derivatives.
| Modeling Technique | Application Area | Predicted Property | Design Goal |
| DFT Calculations | Organic Photovoltaics (OPVs) | HOMO/LUMO energies, energy gap, LHE, Voc. researchgate.net | Design of efficient dye-sensitizer molecules for solar cells. researchgate.net |
| QSPR Analysis | Corrosion Inhibition | Inhibition Efficiency | Development of more effective and environmentally friendly corrosion inhibitors. hanyang.ac.kr |
| Molecular Docking | Anticancer Agents | Binding Affinity to VEGFR-2 | Design of potent and selective VEGFR-2 inhibitors for cancer treatment. ekb.eg |
| DFT Modeling | Redox Flow Batteries | Tautomerization Energy Barriers | Creation of highly stable quinoxaline derivatives to minimize capacity fade. nsf.gov |
Advanced Characterization and Spectroscopic Techniques in Quinoxaline 2,3 Dicarbonitrile Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of quinoxaline-2,3-dicarbonitrile and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum of quinoxaline (B1680401) derivatives, the chemical shifts (δ) of the aromatic protons are typically observed in the downfield region, a characteristic of protons attached to electron-deficient aromatic rings. For instance, in some 2,3-disubstituted quinoxalines, the aromatic protons on the quinoxaline core appear as multiplets in the range of δ 7.7-8.5 ppm. rsc.orgresearchgate.net The specific substitution pattern on the quinoxaline ring and the nature of the substituents significantly influence the exact chemical shifts and coupling constants.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the nitrile groups (-C≡N) in this compound and its analogs typically resonate at a characteristic downfield chemical shift. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org The quaternary carbons of the quinoxaline ring and the carbons of any substituents also exhibit distinct signals that aid in the complete structural assignment. rsc.orgbeilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org Two-dimensional NMR techniques, such as COSY and HSQC, are often employed to establish the connectivity between protons and carbons, further solidifying the structural assignment. beilstein-journals.org
Below is a table summarizing representative NMR data for a this compound derivative.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 8.21 | s | Aromatic CH |
| ¹H | 2.70 | s | Methyl CH₃ |
| ¹³C | 148.7, 146.6, 142.3, 134.6, 127.8 | - | Aromatic C |
| ¹³C | 114.2 | - | Cyano C |
| ¹³C | 20.1 | - | Methyl C |
| Data for 7,8-Dimethylpyrazino[2,3-b]this compound in CDCl₃. beilstein-journals.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the characteristic functional groups present in a molecule. In the context of this compound, the most prominent and diagnostic absorption band is that of the nitrile (C≡N) stretching vibration. This sharp and intense peak typically appears in the region of 2220-2240 cm⁻¹. The presence of this band is a clear indication of the dicarbonitrile functionality.
Other important vibrations include the C=N stretching of the quinoxaline ring, which appears in the 1630-1500 cm⁻¹ region, and the C=C aromatic stretching vibrations, also found in a similar range. ekb.eg The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. The exact positions of these bands can be influenced by the substitution pattern on the quinoxaline ring.
The following table highlights the key IR absorption bands for quinoxaline derivatives.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretching | ~2225 |
| Aromatic C=N | Stretching | 1636 |
| Aromatic C=C | Stretching | 1611, 1583 |
| Data derived from a substituted quinoxaline derivative. ekb.eg |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of this compound and to gain insights into its structural features through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, confirming its molecular formula. beilstein-journals.orgbeilstein-journals.org
In the mass spectrum of this compound derivatives, the molecular ion peak (M⁺) is typically observed, corresponding to the intact molecule. rsc.org The fragmentation pattern can provide valuable structural information. For example, the loss of cyano groups or other substituents can lead to characteristic fragment ions. Electrospray ionization (ESI) is a common ionization technique used for these compounds, often resulting in the observation of the protonated molecule [M+H]⁺. rsc.orgbeilstein-journals.org
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
Single-crystal X-ray diffraction studies have confirmed the planar nature of the quinoxaline ring system in many derivatives. osti.gov These studies also reveal crucial information about the supramolecular arrangement of the molecules in the crystal lattice, including intermolecular interactions such as π-π stacking. osti.govresearchgate.net The interplanar spacing between stacked quinoxaline fragments is a key parameter that influences the material's electronic properties. osti.gov For instance, in the dinitrate salt of a dipyridyl-substituted quinoxaline, the planar quinoxaline fragments form stacks with an interplanar spacing of 3.308 Å. osti.gov
Electrochemical Studies, Including Cyclic Voltammetry
Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound and its derivatives. nih.govnih.gov These studies are essential for understanding their potential applications in electronic devices and as redox-active materials. nsf.gov
Cyclic voltammetry measurements reveal the reduction and oxidation potentials of the compound. For many quinoxaline-di-N-oxide derivatives, the first reduction is a reversible or quasi-reversible process attributed to the formation of a radical anion. nih.govnih.govmdpi.com The reduction potentials are sensitive to the nature and position of substituents on the quinoxaline ring. mdpi.com Electron-withdrawing groups generally make the reduction easier (less negative potential), while electron-donating groups make it more difficult. mdpi.com These electrochemical parameters are crucial for designing molecules with specific electronic properties for applications such as in redox flow batteries. nsf.gov
A study on 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives showed that the first reduction potentials (E₁/₂) ranged from -1.154 V to -1.333 V versus a Ag/AgNO₃ reference electrode. mdpi.com
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)
Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of this compound and its derivatives. beilstein-journals.orgscholaris.ca TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and thermal stability. etamu.edu
Many quinoxaline derivatives exhibit high thermal stability, with decomposition temperatures often exceeding 300°C. beilstein-journals.orgscholaris.ca For example, some quinoxaline-based compounds have shown decomposition temperatures (Td) ranging from 315°C to 395°C. scholaris.ca The thermal stability can be influenced by the substituents on the quinoxaline core. scholaris.ca In some cases, TGA can also reveal the loss of solvent molecules of crystallization before the decomposition of the compound itself. ias.ac.in This high thermal stability is a desirable property for materials used in electronic applications. vulcanchem.com
| Compound | Decomposition Temperature (Td, 5% weight loss) |
| Pyrazino[2,3-b]this compound (1a) | 232 °C |
| 7,8-Dimethylpyrazino[2,3-b]this compound (2a) | 244 °C |
| Dibenzo[a,c]pyrazino[2,3-h]this compound (3a) | 353 °C |
| Data from a study on dicyanopyrazinoquinoxalines. beilstein-journals.org |
UV-Visible and Fluorescence Spectroscopy for Photophysical Property Characterization
UV-Visible (UV-Vis) and fluorescence spectroscopy are fundamental techniques for characterizing the photophysical properties of this compound and its derivatives. researchgate.net These methods provide insights into the electronic transitions and emissive properties of the molecules.
The UV-Vis absorption spectra of quinoxaline derivatives typically show absorption bands corresponding to π-π* transitions within the aromatic system. researchgate.netbeilstein-journals.org The position of the absorption maxima (λ_max) can be tuned by modifying the substituents on the quinoxaline ring, which alters the energy levels of the molecular orbitals. researchgate.net For instance, some derivatives exhibit absorption maxima in the range of 370 to 442 nm. researchgate.net
Fluorescence spectroscopy provides information about the emission properties of the compounds. Many quinoxaline derivatives are fluorescent, with emission maxima that are also dependent on the molecular structure. researchgate.net The Stokes shift, which is the difference in energy between the absorption and emission maxima, is an important parameter. Some quinoxaline derivatives have been reported to have emission maxima in the range of 386 to 539 nm. researchgate.net The fluorescence properties are crucial for applications in optical devices and as fluorescent probes. grafiati.comnih.gov
| Compound Type | Absorption Maxima (λ_max, nm) | Emission Maxima (λ_em, nm) |
| Monoalkynyl-quinoxalines | 370-442 | 386-539 |
| Dialkynyl-quinoxalines | 370-442 | 386-539 |
| Data for a series of 2,3-quinoxaline derivatives in chloroform. researchgate.net |
Future Perspectives and Emerging Research Directions for Quinoxaline 2,3 Dicarbonitrile
Development of Novel and Highly Efficient Synthetic Methodologies
The traditional synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com This method, while effective, typically requires harsh conditions such as high temperatures, strong acid catalysts, and prolonged reaction times, which are not aligned with the principles of green chemistry. mdpi.com Consequently, a major thrust of future research is the development of more sustainable, efficient, and environmentally benign synthetic strategies.
Recent advancements have focused on several key areas:
Catalyst Innovation: Researchers are exploring a wide array of novel catalysts to facilitate the synthesis under milder conditions. Recyclable solid acid catalysts, such as TiO2-Pr-SO3H, have been used to prepare quinoxalines at room temperature with reduced reaction times. mdpi.com Other heterogeneous catalysts, including phosphate-based mineral fertilizers (MAP, DAP, TSP), have demonstrated remarkable efficiency, affording excellent yields at ambient temperature and allowing for easy recovery and recycling for up to six cycles. dergipark.org.tr
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govacs.org The synthesis of quinoxaline (B1680401) derivatives, such as 3-amino-1,4-dihydroquinoxaline-2-carbonitrile, has been achieved in excellent yields (93%) and significantly shorter reaction times compared to conventional heating methods. nih.govacs.org This technique not only improves efficiency but also often leads to cleaner reactions and easier product isolation. sapub.org
Green Solvents and Conditions: The use of toxic organic solvents is a significant drawback of many classical synthetic procedures. Future methodologies will increasingly prioritize greener alternatives. For instance, hexafluoroisopropanol (HFIP) has been shown to promote the condensation reaction efficiently at room temperature. mdpi.com Ethanol (B145695) is another preferred solvent, often used in microwave-assisted reactions. acs.orgsapub.org
The table below compares conventional and microwave-assisted methods for the synthesis of pyrimidine-fused quinoxaline derivatives, highlighting the dramatic improvements in efficiency. nih.govacs.org
| Compound No. | Conventional Method Yield (%) | Conventional Method Time (h) | Microwave Method Yield (%) | Microwave Method Time (min) |
| 26 | 56 | 6 | 85 | 8 |
| 27 | 57 | 5 | 88 | 10 |
| 28 | 62 | 5 | 86 | 9 |
| 29 | 60 | 6 | 89 | 12 |
| 30 | 58 | 7 | 87 | 9 |
This table illustrates the enhanced yields and drastically reduced reaction times achieved using microwave-assisted synthesis compared to traditional refluxing in ethanol for a series of 1-Amino-3-phenyl-6H-pyrimido[1,2-a]quinoxaline-2,5-dicarbonitrile derivatives. nih.govacs.org
A specific route to a quinoxaline-2,3-dicarbonitrile derivative involves the reaction of diaminomaleonitrile (B72808) with 2-hydroxy-1,4-naphthoquinone (B1674593) in acetic acid at room temperature, yielding 6-hydroxy-benzo[f]this compound. sapub.org This highlights the use of specialized starting materials to construct complex, functionalized quinoxaline systems.
Exploration of Advanced Applications in Bioelectronics and Nanotechnology
The unique electronic properties of the this compound core, characterized by its strong electron-accepting nature, make it a highly promising candidate for applications in bioelectronics and nanotechnology. beilstein-journals.org Research is increasingly focused on harnessing these properties for the development of next-generation electronic devices.
Organic Light-Emitting Diodes (OLEDs): Quinoxalinedicarbonitrile units, specifically quinoxaline-6,7-dicarbonitrile and quinoxaline-5,8-dicarbonitrile, have been successfully employed as electron-accepting moieties in the design of emitters for Thermally Activated Delayed Fluorescence (TADF). acs.orgresearchgate.net The strong electron-withdrawing capacity of these acceptors allows for the tuning of emission colors from yellow to red. acs.orgresearchgate.net OLED devices incorporating these materials have demonstrated high external quantum efficiencies exceeding 20%, underscoring their potential for use in high-performance displays and solid-state lighting. acs.org
Organic Solar Cells (OSCs): The electron-deficient nature of the quinoxaline ring is beneficial for creating materials used in organic photovoltaics. Dithieno[3,2-f:2',3'-h]quinoxaline-based polymers have been rationally designed as donor materials for all-polymer solar cells. nih.gov By optimizing the molecular configuration and pairing it with a suitable acceptor like PY-IT, a high power conversion efficiency of 15.54% has been achieved, demonstrating the viability of this class of materials for efficient solar energy harvesting. nih.gov
Field-Effect Transistors (FETs): The combination of cyano groups and the electron-deficient pyrazinoquinoxaline system creates an extremely electron-poor π-system, a desirable characteristic for n-type (electron-transporting) organic semiconductors. beilstein-journals.org While initial studies of dicyanopyrazinoquinoxalines revealed poor n-type FET behavior, this presents a clear direction for future research. beilstein-journals.org Further molecular engineering, such as the transformation into hydrogen-bonding capable 1,4-dihydropyrazino[2,3-b]quinoxaline-2,3-diones, could enhance solid-state packing and improve charge transport characteristics. beilstein-journals.orgbeilstein-journals.org
Aggregation-Induced Emission (AIE): Research into related structures like indolo[2,3-b]this compound (IQD) has shown potential within the field of aggregation-induced emission (AIE). semanticscholar.org AIEgens are molecules that are non-emissive in solution but become highly fluorescent in the aggregated state, a property with significant applications in chemical sensors, bio-imaging, and optoelectronic devices.
Rational Design and Synthesis of High-Performance this compound-based Materials
The development of new materials is shifting from a trial-and-error approach to a more predictive, design-oriented strategy. For this compound derivatives, this involves using computational tools to forecast molecular properties before undertaking complex synthesis.
Computational Chemistry: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are being extensively used to design novel chromophores for applications like organic solar cells. researchgate.net By computationally modifying a reference molecule—for example, by altering end-capped acceptor groups—researchers can predict optoelectronic parameters such as the frontier molecular orbital (FMO) energy levels, bandgap, and absorption spectra. researchgate.net This allows for the in-silico screening of numerous candidate structures to identify those with the most promising properties for high-performance devices.
Structure-Property Relationship (SPR) Studies: A deep understanding of how molecular structure influences material properties is crucial. Research has demonstrated that synthetic modification can profoundly alter material characteristics. For instance, the conversion of dicyanopyrazinoquinoxalines (DCPQs) into 1,4-dihydropyrazino[2,3-b]quinoxaline-2,3-diones (DPQDs) via nucleophilic aromatic substitution at the nitrile positions transforms the material's properties. beilstein-journals.org This chemical step introduces hydrogen-bonding capabilities, which can influence intermolecular interactions and solid-state packing, thereby affecting electronic and thermal properties. beilstein-journals.orgbeilstein-journals.org
Polymer Design for Solar Cells: In the context of all-polymer solar cells, rational design involves synthesizing acceptor units with expanded planarity and pairing them with various donor units. nih.gov For example, a dithieno[3,2-f:2',3'-h]quinoxaline-based unit substituted with fluorinated thiophene (B33073) was synthesized to expand the acceptor area. nih.gov By pairing this with different benzodithiophene-based donors, researchers can fine-tune the aggregation, crystallization, and charge transfer properties of the resulting polymers to maximize device efficiency. nih.gov
The following table summarizes the performance of different rationally designed dithieno[3,2-f:2',3'-h]quinoxaline-based polymers in all-polymer solar cells. nih.gov
| Polymer Donor | Side Chain Strategy | Device Efficiency (%) | Rationale for Performance |
| PQTF-BT | Thiophene side chain | 15.54 | Appropriate aggregation and crystallization. |
| PQTF-BTCl | Chlorination on thiophene | 8.71 | Poor miscibility and charge transfer. |
| PQTF-DTCl | Expanded backbone planarity | 13.42 | Disrupted molecular stacking due to large dihedral angles. |
This table shows how rational modifications to the polymer structure, such as chlorination or expanding the backbone, significantly impact the performance of all-polymer solar cells, providing clear design principles for future materials. nih.gov
Interdisciplinary Research Incorporating Biological, Engineering, and Computational Sciences
The future of this compound research lies at the intersection of multiple scientific disciplines. The complex challenges in medicine and technology require collaborative efforts that leverage the strengths of chemistry, biology, engineering, and computational science.
Computational and Biological Synergy: Quinoxaline derivatives have a long history of biological activity, including antimicrobial, antiviral, and anticancer properties. sapub.orgnih.govnih.gov Future research will increasingly use computational tools like molecular docking to design and predict the bioactivity of novel this compound derivatives. nih.govnih.gov For example, in silico virtual screening has been used to identify quinoxaline agents that target coronavirus nucleocapsid proteins. nih.gov This synergy allows for the rational design of potent and selective therapeutic agents, which are then synthesized and evaluated through biological assays. nih.gov
Engineering and Materials Science Integration: The translation of a promising molecule into a functional device is a key challenge that requires engineering expertise. The development of OLEDs and OSCs based on this compound is a prime example of this interdisciplinary work. acs.orgnih.gov Chemists synthesize the novel materials, while engineers are responsible for device fabrication, characterization, and optimization. This collaboration is essential to understand how a material’s properties at the molecular level translate to performance in a macroscopic device.
A Holistic Approach: The most advanced research projects will integrate all three areas. A typical workflow might begin with computational scientists designing a new series of this compound-based molecules with predicted properties for a specific application (e.g., a TADF emitter or an antiviral drug). Synthetic chemists would then develop efficient routes to produce these target molecules. Subsequently, engineers would fabricate and test electronic devices, while biologists would assess their efficacy and mechanism of action in cellular and preclinical models. This integrated approach accelerates the cycle of design, synthesis, testing, and optimization, paving the way for rapid innovation.
Q & A
Q. Basic
Q. Advanced
- TGA : Assesses thermal stability (e.g., decomposition onset at 250–300°C for DCPQs) .
- Small-angle neutron scattering (SANS) : Probes solid-state packing modes (e.g., J-aggregates in AIE luminophores) .
How do aggregation-induced emission (AIE) properties of this compound derivatives correlate with molecular packing?
Advanced
AIE efficiency depends on restricted intramolecular motion and J-aggregate formation. For 26 and 27 , face-to-face packing via C–H···π and CN···H–C interactions enhances luminescence in THF/water (60% v/v). Crystallographic analysis reveals planar acceptor units (e.g., indoloquinoxaline) paired with triarylamine donors, optimizing π-π stacking and radiative decay .
What methodologies are used to evaluate the bioactivity of this compound derivatives?
Q. Advanced
- Enzyme kinetics : Mixed-type inhibition (e.g., anti-cholinesterase activity of 4n ) is quantified via Lineweaver-Burk plots and Kᵢ values (25.33 mM slope) .
- Molecular docking : Simulations (e.g., with human AChE) identify binding interactions at CAS and PAS sites, validated by H-bonding (e.g., Phe 295, Arg 296) and π-stacking (Trp 286) .
How can this compound be functionalized for photoredox catalysis?
Advanced
Derivatives like dicyanopyrazine (DPZ) are synthesized via Suzuki-Miyaura coupling (e.g., 5,6-dichloropyrazine-2,3-dicarbonitrile with thiophene boronic esters, 83% yield). Electron-withdrawing nitrile groups lower LUMO energy, enhancing photoinduced charge transfer. Catalytic efficiency is assessed via redox potentials (cyclic voltammetry) and light-driven reaction yields .
What strategies optimize the electronic properties of this compound for material science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
